Ethyl picolinate

Catalog No.
S606978
CAS No.
2524-52-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl picolinate

CAS Number

2524-52-9

Product Name

Ethyl picolinate

IUPAC Name

ethyl pyridine-2-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3

InChI Key

FQYYIPZPELSLDK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=N1

Synonyms

2-Pyridinecarboxylic Acid Ethyl Ester; Ethyl Pyridine-2-carboxylate; 2-(Ethoxycarbonyl)pyridine; Ethyl 2-Picolinate; Ethyl 2-Pyridinecarboxylate; Ethyl Picolinate;

Canonical SMILES

CCOC(=O)C1=CC=CC=N1

Pharmaceutical intermediate:

Ethyl picolinate serves as a crucial building block in the synthesis of several pharmaceutical compounds. One notable example is its role in the production of 2-Aminodihydro[1,3]thiazines, a class of compounds with potential applications in treating type 2 diabetes []. These compounds act as inhibitors of Beta-secretase 2 (BACE2), an enzyme involved in the development of Alzheimer's disease []. Studies suggest that inhibiting BACE2 could help manage and potentially slow the progression of the disease [].

Organic synthesis:

Beyond pharmaceuticals, ethyl picolinate finds use in various organic synthesis reactions. Its unique chemical properties, such as its reactivity and solubility, make it a valuable starting material for the creation of other complex organic molecules. These synthesized molecules can find applications in various fields, including material science, agricultural chemicals, and even the development of novel functional materials [].

Research on biological activity:

Recent research explores the potential biological activities of ethyl picolinate itself. Some studies suggest it may possess antimicrobial and antifungal properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms []. Additionally, research is ongoing to explore the potential use of ethyl picolinate in other areas, such as environmental remediation and the development of new biocompatible materials [].

Ethyl picolinate, also known as ethyl 2-pyridinecarboxylate, is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol. It is characterized by its ester functional group and is derived from picolinic acid. Ethyl picolinate is a colorless to pale yellow liquid with a distinct odor, commonly used in various chemical applications.

While detailed safety information is limited, the presence of the pyridine ring suggests some potential hazards. Pyridine is a flammable liquid with irritating properties []. Ethyl picolinate likely shares some of these characteristics and should be handled with appropriate caution in a laboratory setting.

, primarily due to its ester and pyridine functionalities. Notably, it can undergo:

  • Hydrolysis: Ethyl picolinate can be hydrolyzed in the presence of water and an acid or base to yield picolinic acid and ethanol.
  • Transesterification: It can react with alcohols to form different esters.
  • Metal Coordination: Ethyl picolinate acts as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and the carbonyl oxygen in metal complexes. This property is utilized in forming metal complexes with transition metals such as nickel, iron, and zinc .

Research indicates that ethyl picolinate exhibits various biological activities. It has been studied for its potential role as a BACE 2 inhibitor, which is significant in diabetes treatment due to its involvement in amyloid precursor protein processing . Additionally, ethyl picolinate has shown antibacterial properties and may influence metabolic pathways.

The synthesis of ethyl picolinate can be achieved through several methods:

  • Esterification: The most common method involves refluxing picolinic acid with ethanol in the presence of sulfuric acid as a catalyst. This method typically yields about 85% of ethyl picolinate .
    • Reaction Conditions:
      • Picolinic acid (5.0 g)
      • Anhydrous ethanol (40 mL)
      • Concentrated sulfuric acid (12 mL)
      • Reflux overnight
  • Alternative Methods: Other synthetic routes include acylation reactions and substitution methods that utilize different reagents and catalysts, allowing for variations in yield and purity .

Ethyl picolinate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions.
  • Agriculture: Acts as a potential pesticide or herbicide component.
  • Flavoring Agents: Employed in food and beverage industries for its aromatic properties.
  • Chemical Research: Utilized in studies involving metal complexes and coordination chemistry.

Studies on interaction mechanisms reveal that ethyl picolinate can form stable complexes with various metal ions. These interactions are crucial for understanding its role in biological systems and its potential therapeutic applications. The bidentate nature allows for versatile coordination geometries, enhancing its utility in catalysis and material science .

Ethyl picolinate shares structural similarities with several other compounds. Below are some compounds compared to highlight ethyl picolinate's uniqueness:

Compound NameMolecular FormulaKey Features
Methyl PicolinateC₇H₉NO₂Methyl ester variant; lower molecular weight
Propyl PicolinateC₉H₁₁NO₂Propyl ester variant; larger hydrophobic tail
Ethyl NicotinateC₉H₉NO₂Nicotinic acid derivative; different nitrogen position
Benzyl PicolinateC₁₁H₁₃NO₂Contains a benzyl group; increased lipophilicity

Ethyl picolinate is unique due to its specific ester configuration and biological activity profile, making it particularly valuable in medicinal chemistry compared to its analogs.

XLogP3

0.9

Boiling Point

243.0 °C

LogP

0.87 (LogP)

Melting Point

1.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 133 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 133 companies with hazard statement code(s):;
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2524-52-9

Wikipedia

Ethyl picolinate

General Manufacturing Information

2-Pyridinecarboxylic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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